Cas no 49660-30-2 (2-Benzamido-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide)

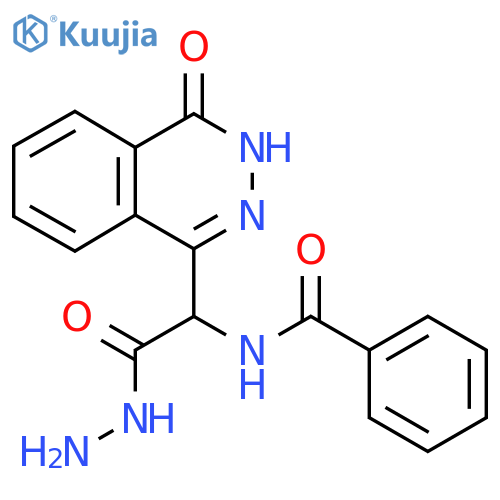

49660-30-2 structure

商品名:2-Benzamido-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide

CAS番号:49660-30-2

MF:C17H15N5O3

メガワット:337.332702875137

CID:4714660

2-Benzamido-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide 化学的及び物理的性質

名前と識別子

-

- AKHVWGUJLDFUCM-UHFFFAOYSA-N

- 2-benzamido-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide

- Cambridge id 5176183

- Oprea1_494200

- Oprea1_275996

- HMS1676B04

- STK741671

- (1-phthalazon-4-yl)hippuric hydrazide

- BAS 00221959

- ST50219341

- N-[???(4-oxo(3-hydrophthalazinyl))methyl]benzamide

- N-[2-hydrazinyl-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide

- N-[2-hydrazino-2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)eth

- 2-Benzamido-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide

-

- インチ: 1S/C17H15N5O3/c18-20-17(25)14(19-15(23)10-6-2-1-3-7-10)13-11-8-4-5-9-12(11)16(24)22-21-13/h1-9,14H,18H2,(H,19,23)(H,20,25)(H,22,24)

- InChIKey: AKHVWGUJLDFUCM-UHFFFAOYSA-N

- ほほえんだ: O=C(C(C1C2C=CC=CC=2C(NN=1)=O)NC(C1C=CC=CC=1)=O)NN

計算された属性

- 水素結合ドナー数: 4

- 水素結合受容体数: 5

- 重原子数: 25

- 回転可能化学結合数: 4

- 複雑さ: 571

- トポロジー分子極性表面積: 126

2-Benzamido-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1432776-5g |

N-(2-hydrazinyl-1-(4-hydroxyphthalazin-1-yl)-2-oxoethyl)benzamide |

49660-30-2 | 98% | 5g |

¥9855.00 | 2024-05-11 |

2-Benzamido-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide 関連文献

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

49660-30-2 (2-Benzamido-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide) 関連製品

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量